1-(4-Methoxyphenyl)hexan-2-amine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-12(14)10-11-6-8-13(15-2)9-7-11/h6-9,12H,3-5,10,14H2,1-2H3 |
InChI Key |
OHVJZUGVIYEZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Condensation and Catalytic Reduction
One well-documented approach involves the condensation of 4-methoxyacetophenone with chiral amines followed by catalytic hydrogenation and subsequent transformations:
Step 1: Imine Formation
4-Methoxyacetophenone is reacted with a chiral amine such as (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid as a catalyst. Water formed during the reaction is azeotropically removed using a Dean-Stark apparatus, driving the equilibrium toward imine formation. This step typically takes 10-12 hours.
Reaction conditions: 4-methoxyacetophenone (0.66 mol), chiral amine (0.83 mol), p-toluenesulfonic acid (0.02 mol), toluene solvent, reflux, Dean-Stark trap.Step 2: Catalytic Hydrogenation
The imine intermediate is subjected to hydrogenation using 10% palladium on carbon catalyst at 35-40°C under hydrogen atmosphere for 10-12 hours. This reduces the imine to the corresponding amine.
Reaction conditions: Pd/C catalyst (ca. 4% w/w relative to substrate), ethyl acetate solvent, hydrogen atmosphere, mild temperature.Step 3: Salt Formation and Isolation
The crude amine is treated with p-toluenesulfonic acid to form a crystalline salt, facilitating purification. Subsequent basification and extraction yield the free base of 1-(4-methoxyphenyl)ethylamine with high chiral purity. The final product can be converted to hydrochloride salt for stability and handling.
This method yields the (S)-enantiomer with optical purities up to 100% by HPLC analysis, and melting points around 178-180°C for the hydrochloride salt. The process is scalable and well-documented in patent literature, reflecting industrial relevance.
Enzymatic Resolution and Limitations
An alternative approach employs enzymatic resolution using Lipase B to separate enantiomers from racemic mixtures. While enzymatic methods can provide enantiomerically enriched products (up to 78% optical purity), they are generally less suitable for commercial scale due to enzyme cost and lower optical purity compared to asymmetric catalytic methods.
Asymmetric Hydroboration and Amination
Another advanced synthetic route involves asymmetric hydroboration of 4-methoxy-4-vinylbenzene followed by amination:
- The hydroboration is catalyzed by a rhodium complex with (S)-quinap ligand in the presence of catecholborane.
- Subsequent treatment with methylmagnesium chloride and hydroxylamine sulfate converts the intermediate to (S)-1-(4-methoxyphenyl)ethylamine with excellent optical purity (~98%).
This method offers high enantioselectivity but requires expensive catalysts and careful control of reaction conditions, limiting its widespread industrial use.
Reductive Amination Route (Generalized)
Though specific to related compounds, reductive amination is a common method for preparing substituted phenylalkylamines, and by extension, can be adapted for 1-(4-methoxyphenyl)hexan-2-amine:
- Starting from 4-methoxyphenyl ketones (e.g., 4-methoxyphenylhexan-2-one), the ketone is reacted with ammonia or a primary amine to form an imine intermediate.
- This intermediate is then reduced using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the amine.
- Catalytic hydrogenation using palladium catalysts under hydrogen pressure is preferred for industrial scale due to cleaner reaction profiles and higher yields.
This approach allows flexibility in chain length and substitution but requires optimization to control stereochemistry.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Reaction Conditions | Optical Purity (%) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation + Pd/C Hydrogenation | 4-Methoxyacetophenone, (S)-α-methylbenzylamine, Pd/C | Reflux in toluene, H2 atmosphere, 35-40°C | Up to 100 | 70-85 | Industrially scalable, high purity |
| Enzymatic Resolution (Lipase B) | Racemic amine, Lipase B enzyme | Mild aqueous/organic solvent system | ~78 | Moderate | Limited scale, enzyme cost |
| Asymmetric Hydroboration + Amination | Rhodium-(S)-quinap complex, catecholborane | Controlled temperature, inert atmosphere | ~98 | Moderate | High enantioselectivity, costly catalyst |
| Reductive Amination | 4-Methoxyphenyl ketone, NH3, NaBH4 or Pd/C | Mild to moderate temperature, H2 pressure | Variable | 60-85 | Flexible, requires stereocontrol |
Research Findings and Analytical Data
- Chiral Purity: Achieved optical purities are confirmed by chiral HPLC using chiral stationary phases, with enantiomeric excess (ee) values reaching 98-100% in optimized processes.
- Spectroscopic Characterization: IR spectra show characteristic N-H stretches (~3300 cm⁻¹), aromatic C=C vibrations (~1600 cm⁻¹), and methoxy group absorptions (~1250 cm⁻¹). NMR data confirm substitution patterns and stereochemistry.
- Process Efficiency: The condensation-hydrogenation sequence is preferred for commercial production due to its balance of yield, purity, and cost-effectiveness. Enzymatic and hydroboration routes are more specialized.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Results in secondary or tertiary amines.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and is characterized by the presence of a methoxy group attached to a phenyl ring, which influences its chemical properties and biological activities. The synthesis of 1-(4-Methoxyphenyl)hexan-2-amine can be achieved through various methods, including the use of starting materials derived from natural sources. For instance, one method involves the transformation of 4-(p-hydroxyphenyl)-butan-2-ol extracted from Taxus wallichiana, a plant known for its anticancer properties due to the presence of Taxol .
Insecticidal Properties
Recent studies have highlighted the insecticidal potential of 1-(4-Methoxyphenyl)hexan-2-amine. The compound exhibits significant growth inhibitory and antifeedant activities against specific insect larvae, notably Spilarctia obliqua, which affects various cash crops . Its efficacy as an insecticide suggests that it could be developed into an environmentally friendly agrochemical, suitable for integrated pest management strategies.
Agrochemical Development
A notable case study involved the evaluation of 1-(4-Methoxyphenyl)hexan-2-amine as part of an insecticidal composition. This study assessed its effectiveness when combined with various adjuvants to enhance its activity against pests. The results indicated that formulations containing this compound could significantly reduce pest populations while being ecologically safe .
Pharmacological Research
In another research initiative, derivatives of 1-(4-Methoxyphenyl)hexan-2-amine were synthesized and tested for their anti-inflammatory properties. Although direct studies on this specific compound are still emerging, related analogs have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for future therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)hexan-2-amine involves its interaction with molecular targets such as receptors and enzymes. It may act as a ligand, binding to specific receptors and modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Methoxyphenyl)hexan-2-amine, emphasizing differences in substituents, pharmacological activity, and synthesis methods:
Structural and Functional Insights
- Substituent Effects : The presence of a 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, as seen in analogs like (S)-1-(4-Methoxyphenyl)ethylamine, which is used in synthesizing chiral drugs targeting neurological disorders .
- Backbone Modifications : Elongation of the carbon chain (e.g., hexan-2-amine vs. ethylamine) can alter pharmacokinetics. For instance, 1-(1H-Indol-3-yl)hexan-2-amine HCl’s extended chain improves blood-brain barrier penetration, making it suitable for PET tracers .
Pharmacological Comparison
- Neuroactive Profiles : The hexan-2-amine structure in 1-(1H-Indol-3-yl)hexan-2-amine HCl is linked to serotonin receptor modulation, suggesting possible CNS applications for the target compound .
Biological Activity
1-(4-Methoxyphenyl)hexan-2-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity across various studies. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-(4-Methoxyphenyl)hexan-2-amine is characterized by a hexane backbone with a methoxy-substituted phenyl group. Its molecular formula is C_{12}H_{17}N, and it features both hydrophobic and hydrophilic regions, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 1-(4-Methoxyphenyl)hexan-2-amine can be categorized into several key areas:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For instance, derivatives of 4-methoxyphenyl amines have been tested for their ability to scavenge free radicals, indicating potential neuroprotective effects against oxidative stress .
- Anticancer Properties : Research has demonstrated that compounds related to 1-(4-Methoxyphenyl)hexan-2-amine exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against glioblastoma and breast cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antimycobacterial Activity : The compound's structural analogs have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies indicate that certain derivatives can inhibit the growth of mycobacterial strains, suggesting a potential role in treating tuberculosis .
The mechanisms through which 1-(4-Methoxyphenyl)hexan-2-amine exerts its biological effects involve several pathways:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's ability to scavenge ROS contributes to its antioxidant activity, which is crucial in preventing cellular damage.
- Apoptosis Induction : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways, leading to cell death .
- Calcium Homeostasis Modulation : Some studies suggest that related compounds can stabilize calcium release channels (RyR2), enhancing calcium uptake in cardiac tissues, which may have implications for cardiovascular health .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
